![molecular formula C18H22N6O3 B061333 N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide CAS No. 172758-08-6](/img/structure/B61333.png)
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide, also known as BH4, is a chemical compound that plays an essential role in the human body. It is a cofactor for several enzymes that are involved in the synthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine. BH4 is also involved in the production of nitric oxide, which plays a crucial role in the regulation of blood pressure and vascular function.
Mécanisme D'action
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide acts as a cofactor for several enzymes that are involved in the synthesis of neurotransmitters and nitric oxide. It plays a crucial role in the regulation of these processes, which are essential for the proper functioning of the nervous and cardiovascular systems.
Effets Biochimiques Et Physiologiques
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide deficiency has been linked to several disorders, including phenylketonuria, a genetic disorder that affects the metabolism of phenylalanine. N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide deficiency can also lead to decreased production of neurotransmitters and nitric oxide, which can result in various neurological and cardiovascular disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. However, it also has some limitations, such as its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide. One area of research is the development of N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide-based therapies for neurological and cardiovascular disorders. Another area of research is the exploration of the potential use of N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide in the treatment of cancer, as it has been shown to have anti-tumor effects in some studies. Additionally, further research is needed to better understand the mechanisms of N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide action and its potential side effects.
In conclusion, N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide, or N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide, is a crucial compound that plays a vital role in the synthesis of neurotransmitters and nitric oxide. It has been extensively studied for its potential therapeutic applications in various neurological and cardiovascular disorders. Further research is needed to fully understand the mechanisms of N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide action and its potential use in the treatment of cancer.
Méthodes De Synthèse
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of various reagents and catalysts to produce N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide. Enzymatic synthesis, on the other hand, involves the use of enzymes that catalyze the conversion of precursors into N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide.
Applications De Recherche Scientifique
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects in several neurological disorders, such as Parkinson's disease, depression, and schizophrenia. N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Propriétés
Numéro CAS |
172758-08-6 |
|---|---|
Nom du produit |
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide |
Formule moléculaire |
C18H22N6O3 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-3,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C18H22N6O3/c1-9(2)15(25)22-18-21-14-13(16(26)23-18)24(11(4)10(3)20-14)17(27)12-6-5-7-19-8-12/h5-11H,1-4H3,(H3,20,21,22,23,25,26) |
Clé InChI |
IQNMVFBOBKVYSC-UHFFFAOYSA-N |
SMILES isomérique |
CC1C(N(C2=C(N1)NC(=NC2=O)NC(=O)C(C)C)C(=O)C3=CN=CC=C3)C |
SMILES |
CC1C(N(C2=C(N1)N=C(NC2=O)NC(=O)C(C)C)C(=O)C3=CN=CC=C3)C |
SMILES canonique |
CC1C(N(C2=C(N1)NC(=NC2=O)NC(=O)C(C)C)C(=O)C3=CN=CC=C3)C |
Synonymes |
N-[1,4,5,6,7,8-Hexahydro-6,7-dimethyl-4-oxo-5-(3-pyridinylcarbonyl)-2-pteridinyl]-2-methyl-propanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



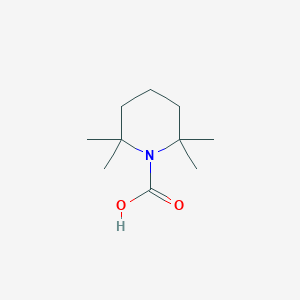
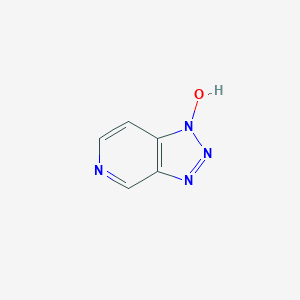
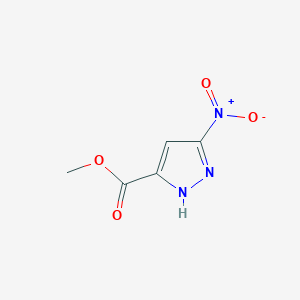
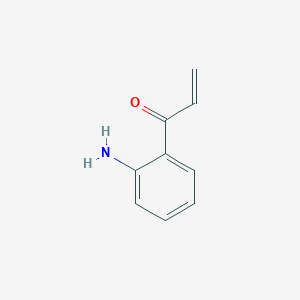


![1,3-Dioxolo[4,5-B]pyridine-6-methanol](/img/structure/B61265.png)
![4-[2-(3-Nitrophenoxy)ethyl]morpholine](/img/structure/B61267.png)
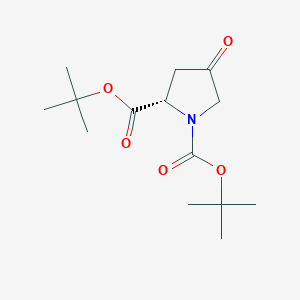
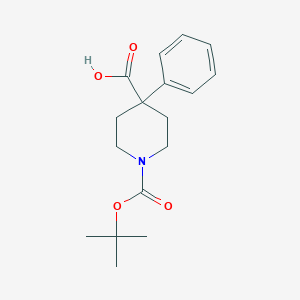
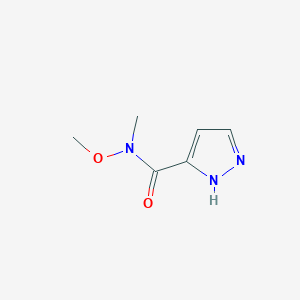
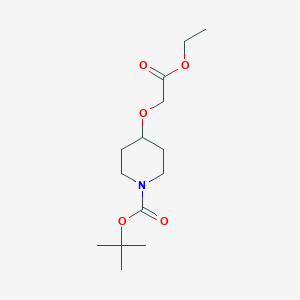
![1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B61289.png)
![2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine](/img/structure/B61291.png)